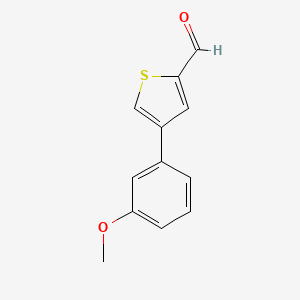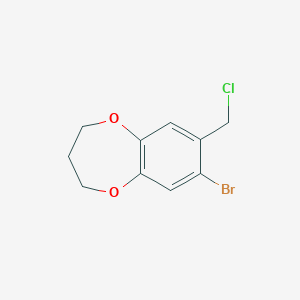
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
The compound “7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine” is a benzodioxepine derivative. Benzodioxepines are a class of compounds containing a benzene ring fused to a dioxepine ring (a seven-membered ring with two oxygen atoms). The presence of bromo and chloromethyl functional groups may confer unique chemical properties to this compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzodioxepine derivatives are often synthesized via nucleophilic substitution reactions or through ring-closing reactions . The bromo and chloromethyl groups could potentially be introduced via halogenation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused benzene and dioxepine rings, with the bromo group attached to the 7th carbon and the chloromethyl group attached to the 8th carbon of the benzodioxepine system .Chemical Reactions Analysis
The bromo and chloromethyl groups in this compound are likely to be reactive. The bromo group can undergo nucleophilic substitution reactions, while the chloromethyl group can act as an alkylating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Generally, halogenated organic compounds like this are relatively stable and have low reactivity. They are usually nonpolar and have low water solubility .Scientific Research Applications
Synthesis of Bioactive Compounds
- Palladium-Catalyzed Synthesis : A key application involves the palladium-catalyzed synthesis of substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, demonstrating its utility in creating compounds with potential biological properties, including adrenergic stimulants and bronchial dilators. These compounds are synthesized through various methods, highlighting the versatility of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives in chemical synthesis (Damez et al., 2001).
Antagonistic Properties
- CCR5 Antagonist Synthesis : Another significant application is in the synthesis of orally active CCR5 antagonists, crucial for HIV treatment. A practical method for synthesizing these antagonists demonstrates the compound's role in developing therapeutics (Ikemoto et al., 2005).
Crystal and Molecular Structure Analysis
- Structural Studies : The synthesis and crystal structure analysis of derivatives, including their complexes with metals such as Cu(II), offer insights into their structural characteristics and potential for forming complexes with biological relevance. These studies are crucial for understanding the molecular basis of their action and designing compounds with enhanced biological activities (Višnjevac et al., 2003).
Microwave-Assisted Synthesis
- Microwave-Induced Synthesis : The compound's derivatives are also synthesized using microwave-induced reactions, showcasing the efficiency of modern synthetic methods in producing pharmacologically relevant molecules in reduced times (Sharma et al., 2010).
Synthesis of Benzodiazepine Derivatives
- Benzodiazepine Derivatives : Extensive research has been conducted on synthesizing benzodiazepine derivatives with potential therapeutic effects, including anxiolytic and anticonvulsant properties. These studies highlight the compound's utility in medicinal chemistry for developing new therapeutic agents (Pavlovsky et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBBZOESDHYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)CCl)Br)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



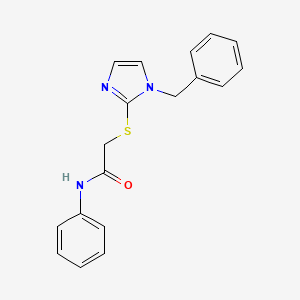
![4-Benzyl-4-azaspiro[2.4]heptane](/img/structure/B3296406.png)
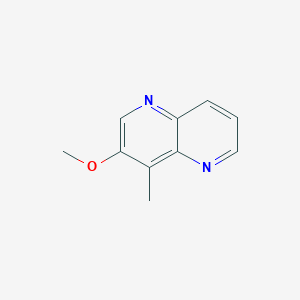
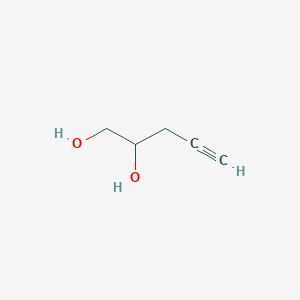

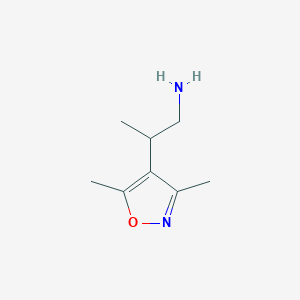
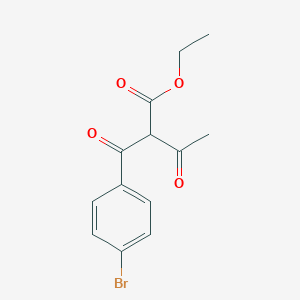
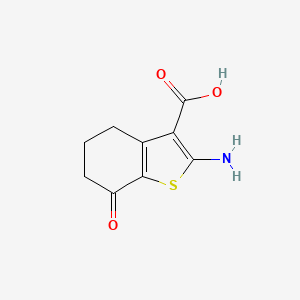
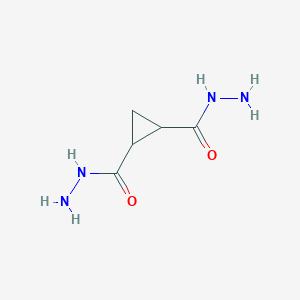
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole](/img/structure/B3296474.png)
![2,4,6-tris(propan-2-yl)-N-(2-{4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B3296481.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B3296493.png)
![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)
